3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with nitrophenyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the condensation of 4-nitrobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl and trimethoxyphenyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-6-(3,4-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-(4-nitrophenyl)-6-(3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-methyl ester
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in 3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C22H18N4O7 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C22H18N4O7/c1-31-16-8-12(9-17(32-2)20(16)33-3)15-10-14(22(27)28)18-19(24-25-21(18)23-15)11-4-6-13(7-5-11)26(29)30/h4-10H,1-3H3,(H,27,28)(H,23,24,25) |
InChI Key |
WUSNMUFQZJYXKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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